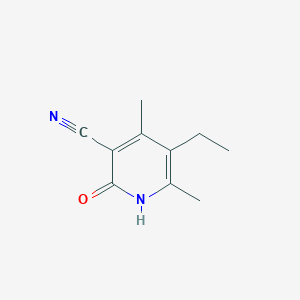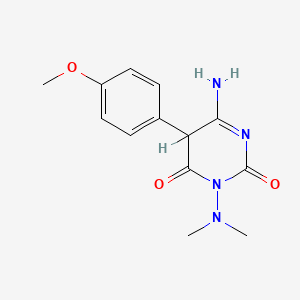
3-Isopropylthiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylthiazolidine-2,4-dione is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and significant pharmacological potential . The thiazolidine-2,4-dione scaffold, in particular, has been extensively studied due to its versatility and ability to undergo various chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylthiazolidine-2,4-dione typically involves the reaction of isopropylamine with thiazolidine-2,4-dione under controlled conditions. One common method is the Knoevenagel condensation reaction, which involves the reaction of thiazolidine-2,4-dione with an aldehyde or ketone in the presence of a base such as sodium acetate . This reaction can be carried out in various solvents, including acetic acid and dimethylformamide (DMF), to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. For instance, deep eutectic solvents have been used as both solvents and catalysts in the synthesis process, resulting in high yields and reduced waste . This method not only enhances the efficiency of the synthesis but also aligns with sustainable production practices.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylthiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidine compounds .
Scientific Research Applications
3-Isopropylthiazolidine-2,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Isopropylthiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is attributed to the activation of PPAR-γ receptors, which play a crucial role in regulating glucose and lipid metabolism . By binding to these receptors, the compound enhances insulin sensitivity and reduces blood glucose levels . Additionally, its antimicrobial action is linked to the inhibition of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
3-Isopropylthiazolidine-2,4-dione can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: The parent compound, which serves as the core structure for various derivatives.
Rosiglitazone and Pioglitazone: These are well-known thiazolidinedione drugs used in the treatment of type 2 diabetes.
Thiazolidin-4-one: Another thiazolidine derivative with a different substitution pattern, exhibiting distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C6H9NO2S |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
3-propan-2-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H9NO2S/c1-4(2)7-5(8)3-10-6(7)9/h4H,3H2,1-2H3 |
InChI Key |
CUGWAHWCGMTXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)CSC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


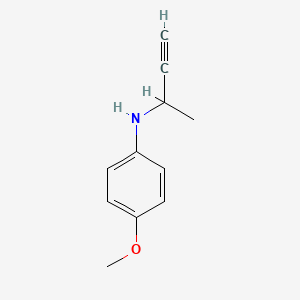

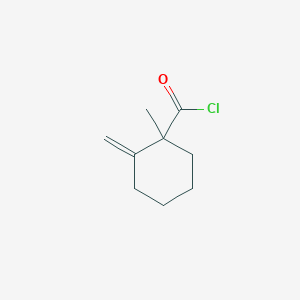

![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)
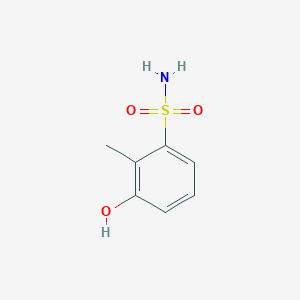


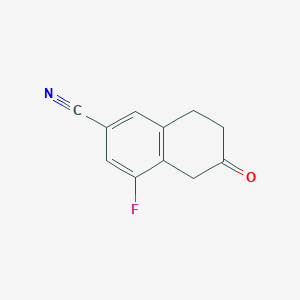
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
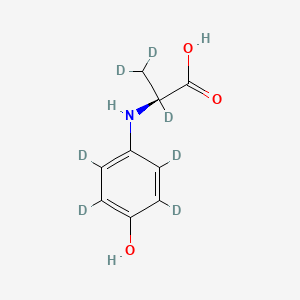
![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
